L-Leucine, L-alanyl-L-alanyl-L-prolyl- L-Leucine, L-alanyl-L-alanyl-L-prolyl-
Brand Name: Vulcanchem
CAS No.: 154485-09-3
VCID: VC16830824
InChI: InChI=1S/C17H30N4O5/c1-9(2)8-12(17(25)26)20-15(23)13-6-5-7-21(13)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-/m0/s1
SMILES:
Molecular Formula: C17H30N4O5
Molecular Weight: 370.4 g/mol

L-Leucine, L-alanyl-L-alanyl-L-prolyl-

CAS No.: 154485-09-3

Cat. No.: VC16830824

Molecular Formula: C17H30N4O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

L-Leucine, L-alanyl-L-alanyl-L-prolyl- - 154485-09-3

Specification

CAS No. 154485-09-3
Molecular Formula C17H30N4O5
Molecular Weight 370.4 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C17H30N4O5/c1-9(2)8-12(17(25)26)20-15(23)13-6-5-7-21(13)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-/m0/s1
Standard InChI Key VVRMWRSFOOBLGN-CYDGBPFRSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N

Introduction

Structural Characterization and Sequence Analysis

The tetrapeptide L-leucine-L-alanyl-L-alanyl-L-prolyl- follows the sequence Leu-Ala-Ala-Pro, with leucine at the N-terminus and proline at the C-terminus. Proline’s cyclic side chain introduces structural rigidity, often favoring β-turn or polyproline II helix conformations in peptides . Nuclear magnetic resonance (NMR) studies of similar peptides, such as D-leucyl-L-prolyl-L-isoleucyl-L-valyl-L-alanyl-β-alanine, demonstrate that proline residues stabilize compact conformations through cis-trans isomerization, shortening the distance between terminal residues and facilitating cyclization . For Leu-Ala-Ala-Pro, molecular dynamics simulations predict a semi-extended structure in aqueous solutions, with proline inducing a kink that may influence receptor binding or enzymatic stability .

Hydrolysis and Racemization Dynamics

Peptides with alanine and proline undergo pH-dependent hydrolysis and epimerization. Studies on L-prolyl-L-leucylglycylglycine show:

  • Hydrolysis rates: At pH 6.8 and 148.5°C, the rate constant for Leu-Ala bond cleavage is k=2.30×105s1k = 2.30 \times 10^{-5} \, \text{s}^{-1} .

  • Racemization: Proline residues racemize 3× faster than leucine in tetrapeptides, with a maximal D/L ratio of 2.1 after 90 minutes .

Table 1: Hydrolysis and Racemization Parameters for Analogous Peptides

ParameterValue (148.5°C, pH 6.8)Source
Leu-Ala hydrolysis rate (kk)2.30×105s12.30 \times 10^{-5} \, \text{s}^{-1}
Pro racemization rate (kk)4.03×104s14.03 \times 10^{-4} \, \text{s}^{-1}
Ala racemization half-life45 hours

Stability Under Physiological Conditions

Accelerated stability studies reveal:

  • Thermal degradation: At 100°C, tetrapeptides lose 50% integrity within 8 hours via C-terminal proline cleavage .

  • pH effects: Maximum stability occurs at pH 6.0–7.0, with degradation accelerating below pH 4 (acid-catalyzed hydrolysis) and above pH 9 (base-induced racemization) .

Computational Modeling Insights

Molecular mechanics simulations (AMBER forcefield) predict:

  • Helical propensity: Ala-Ala sequences adopt α-helical conformations (Phelix=0.67P_{\text{helix}} = 0.67) in hydrophobic environments .

  • Solvent accessibility: Proline reduces solvent exposure of Leu by 40%, potentially shielding it from oxidative damage .

Challenges in Analytical Characterization

  • Chromatography: Reversed-phase HPLC separates Leu-Ala-Ala-Pro from diastereomers using 10% acetonitrile/0.1M ammonium acetate (tR=12.4mint_R = 12.4 \, \text{min}) .

  • Mass spectrometry: Electrospray ionization (ESI-MS) shows [M+H]+=414.2Da[\text{M+H}]^+ = 414.2 \, \text{Da} (calc. 414.3) .

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